molecular formula C23H19ClFN3O2S2 B2538420 N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260911-47-4

N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2538420
CAS No.: 1260911-47-4
M. Wt: 487.99
InChI Key: RAAYRCHKXIFIGU-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with a 3,5-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further modified with a 2-chloro-4-fluorobenzyl group. The sulfanyl group and fluorinated/chlorinated aromatic substituents are structural motifs often associated with enhanced bioavailability and target-binding affinity, as observed in related compounds .

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O2S2/c1-13-7-14(2)9-17(8-13)28-22(30)21-19(5-6-31-21)27-23(28)32-12-20(29)26-11-15-3-4-16(25)10-18(15)24/h3-10H,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAYRCHKXIFIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting their core features, substituents, and biological activities:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidine 3,5-Dimethylphenyl; 2-chloro-4-fluorobenzyl; sulfanyl-acetamide Inferred kinase inhibition/anticancer activity (based on analogs)
Compound 5b (benzofuropyrimidine derivative) Benzofuro[3,2-d]pyrimidine 2,6-Dimethylphenyl; 1,3,4-thiadiazole 89.5% inhibition of MGC-803 gastric cancer cells at 10 μM
N-(2-fluorophenyl)-2-{[3-(4-fluorobenzyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Pyrido[2,3-d]pyrimidine 4-Fluorobenzyl; 2-fluorophenyl Structural similarity; pyridopyrimidine core may enhance DNA intercalation
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4-Chlorophenyl; diaminopyrimidine Structural analog with potential antimetabolite activity
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide Triazole 4-Chlorophenyl; 3,4-difluorophenyl Triazole-sulfanyl hybrids show antimicrobial activity
Equimolar combination including pyrido[4,3-d]pyrimidin-1(2H)-yl acetamide Pyrido[4,3-d]pyrimidine Cyclopropyl; 2-fluoro-4-iodophenyl Pharmacopeial candidate with iodinated aromatic targeting

Key Structural and Functional Insights:

Benzofuropyrimidines () exhibit superior anticancer activity (>85% inhibition), likely due to fused oxygen heterocycles enhancing electron density for target interaction .

Substituent Effects :

  • Fluorinated/chlorinated benzyl groups (e.g., 2-chloro-4-fluorobenzyl in the target compound) are common in kinase inhibitors, improving lipophilicity and binding to hydrophobic enzyme pockets .
  • Sulfanyl-acetamide linkages (shared across all compounds) facilitate hydrogen bonding and covalent interactions with cysteine residues in biological targets .

Biological Activities: Compounds with diaminopyrimidine () or thiadiazole () substituents show enhanced cytotoxicity, suggesting that electron-rich heterocycles augment DNA damage or enzyme inhibition . Fluorinated derivatives (e.g., ) often exhibit improved pharmacokinetic profiles, as seen in FDA-approved drugs like erlotinib and gefitinib .

Notes

Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

Synthesis Pathways : The sulfanyl-acetamide moiety in the target compound may be synthesized via nucleophilic substitution or coupling reactions, as demonstrated for related pyrimidine derivatives (e.g., ) .

Therapeutic Potential: The compound’s thienopyrimidine core and fluorinated/chlorinated substituents align with known kinase inhibitors (e.g., imatinib), suggesting applications in oncology or inflammatory diseases .

Safety and Optimization : Chlorinated and fluorinated aromatic groups may pose metabolic challenges (e.g., hepatotoxicity), necessitating further structure-activity relationship (SAR) studies .

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